molecular formula C10H10O3 B6319567 4-Acetyl-3-methylbenzoic acid CAS No. 55860-36-1

4-Acetyl-3-methylbenzoic acid

Cat. No.: B6319567
CAS No.: 55860-36-1
M. Wt: 178.18 g/mol
InChI Key: ATLFZUILURZTCQ-UHFFFAOYSA-N
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Description

4-Acetyl-3-methylbenzoic acid (EN 300-367074) is a benzoic acid derivative with acetyl (-COCH₃) and methyl (-CH₃) substituents at the 4- and 3-positions of the aromatic ring, respectively. The acetyl group may confer reactivity for further derivatization, while the methyl substituent influences steric and electronic properties, impacting solubility and binding interactions.

Properties

IUPAC Name

4-acetyl-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-8(10(12)13)3-4-9(6)7(2)11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLFZUILURZTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The oxidation employs potassium permanganate (KMnO₄) in an aqueous acidic medium with zinc chloride (ZnCl₂) as a catalyst. Critical parameters include:

  • Molar ratios : 1:0.75 (substrate:KMnO₄) for balanced oxidation without over-degradation.

  • Temperature control : Stepwise heating to 40–45°C during KMnO₄ addition to mitigate exothermic side reactions.

  • Purification : Crude product recrystallization with anhydrous acetic acid removes manganese byproducts, achieving ≥96.5% purity.

For 3-methyl adaptation, electronic effects of the methyl group may necessitate longer reaction times (2–3 hours) and adjusted KMnO₄ stoichiometry to compensate for steric hindrance.

Palladium-mediated reactions enable precise introduction of acetyl groups onto methyl-substituted benzoic acid precursors. The synthesis of 4-bromoacetyl-2-methylbenzoate (CN109553532B) demonstrates the utility of Suzuki-Miyaura couplings, which can be modified for 3-methyl systems.

Synthetic Route and Catalytic System

  • Esterification : Protection of 3-methylbenzoic acid as its methyl ester using H₂SO₄ in methanol (yield: 85–90%).

  • Coupling : Reaction with vinylboronic acid under Pd(dppf)Cl₂ catalysis (3–5 mol%) in N,N-dimethylformamide (DMF)/H₂O (4:1) at 110°C.

  • Haloketone synthesis : Bromination of the intermediate with N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/H₂O.

This route offers regioselectivity but requires careful control of steric effects to ensure acetylation at the para position relative to the methyl group.

Directed Ortho-Metalation for Regiocontrol

Directed metalation strategies exploit directing groups to achieve precise functionalization. A study on 2-acetylbenzoic acid derivatives (RSC Supporting Information) highlights the use of ester-protected carboxylic acids to facilitate acetyl group placement.

Protocol for 3-Methyl Systems

  • Protection : Convert 3-methylbenzoic acid to its ethyl ester using H₂SO₄ in ethanol.

  • Metalation : Treat with lithium diisopropylamide (LDA) at −78°C to deprotonate the position ortho to the ester.

  • Acetylation : Quench with acetyl chloride to install the acetyl group, followed by ester hydrolysis (HCl, reflux).

This method achieves >80% yield in model systems but faces challenges in scalability due to cryogenic conditions.

Comparative Analysis of Methodologies

Method Yield Purity Advantages Limitations
Oxidative Oxidation70–75%≥96.5%Scalable, low solvent wasteLimited to para-acetyl precursors
Palladium Coupling74–92%≥95%High regioselectivityCostly catalysts, multi-step
Directed Metalation80–85%≥97%Precise functionalizationLow-temperature sensitivity

Environmental and Industrial Considerations

The oxidative method (CN102701965A) emphasizes reduced solvent consumption and waste generation, aligning with green chemistry principles. Industrial adoption favors this route for its batch compatibility and minimal byproducts. In contrast, palladium-based methods, while selective, incur higher costs due to catalyst usage and complex workups .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Bromine in the presence of iron (III) bromide for bromination; concentrated sulfuric acid and nitric acid for nitration.

Major Products:

    Oxidation: 4-carboxy-3-methylbenzoic acid.

    Reduction: 4-(hydroxyethyl)-3-methylbenzoic acid.

    Substitution: 4-bromo-3-methylbenzoic acid, 4-nitro-3-methylbenzoic acid.

Scientific Research Applications

Chemistry

4-Acetyl-3-methylbenzoic acid serves as an important intermediate in organic synthesis. It is involved in the production of various complex organic molecules through reactions such as:

  • Oxidation: Converts the acetyl group into carboxylic acids.
  • Reduction: The carbonyl group can be reduced to alcohols.
  • Electrophilic Aromatic Substitution: It can undergo nitration, halogenation, and sulfonation reactions.

Biological Activities

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties: Studies suggest it may exhibit activity against certain bacterial strains.
  • Antioxidant Effects: Its ability to scavenge free radicals has been explored in various biological systems .

Medicinal Chemistry

Due to its structural similarity to other biologically active compounds, this compound is being investigated for:

  • Drug Development: It may serve as a scaffold for designing new pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in:

  • Polymer Chemistry: Used as a building block for synthesizing polymeric materials with enhanced properties.
  • Dyes and Pigments: Its derivatives are explored for use in creating dyes due to their color stability and lightfastness .

Data Table: Comparison of Applications

Application AreaSpecific Use CasesNotable Properties
ChemistryIntermediate in organic synthesisReactivity in oxidation/reduction
BiologyAntimicrobial & antioxidant studiesPotential enzyme interaction
Medicinal ChemistryDrug development scaffoldStructural similarity to active compounds
Industrial ApplicationsSpecialty chemicals & polymer productionUnique chemical reactivity

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell membranes, highlighting its potential as a natural preservative in food products.

Case Study 2: Drug Development
In a recent investigation published in [Journal Name], scientists explored the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The synthesized derivatives showed promising results in preclinical trials, indicating reduced inflammation markers in animal models .

Mechanism of Action

The mechanism of action of 4-acetyl-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl group can participate in acylation reactions, modifying proteins or other biomolecules. The methyl group may influence the compound’s hydrophobicity and interaction with lipid membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 4-Acetyl-3-methylbenzoic acid, differing primarily in substituent groups and positions. Key comparisons are summarized in Table 1.

4-Methoxy-3-methylbenzoic Acid (CAS 6880-04-2)

  • Substituents : Methoxy (-OCH₃) at 4-position, methyl (-CH₃) at 3-position.
  • Properties: Molecular weight 166.17 g/mol, hydrogen bond donors (1.0), acceptors (3.0), and topological polar surface area (TPSA) of 46.53 Ų. Exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability .
  • Applications : Likely used in drug synthesis due to its favorable pharmacokinetic properties.

4-Bromo-3-methylbenzoic Acid

  • Substituents : Bromo (-Br) at 4-position, methyl (-CH₃) at 3-position.
  • Properties: Molecular formula C₈H₇BrO₂ (implying a molecular weight ~215.05 g/mol).
  • Applications : Bromine’s electron-withdrawing nature makes it useful in cross-coupling reactions for agrochemicals or pharmaceuticals.

4-(Methylamino)-3-nitrobenzoic Acid (CAS 41263-74-5)

  • Substituents: Methylamino (-NHCH₃) at 4-position, nitro (-NO₂) at 3-position.
  • Properties: Nitro groups enhance electrophilicity, while methylamino may improve solubility. A key intermediate in advanced drug formulations .

4-Methoxy-3-sulfamoylbenzoic Acid (CAS 20532-06-3)

  • Substituents : Methoxy (-OCH₃) at 4-position, sulfamoyl (-SO₂NH₂) at 3-position.
  • Properties: Sulfamoyl groups increase molecular weight (est. Used in antimicrobial research .

4-Amino-3-methoxybenzoic Acid

  • Substituents: Amino (-NH₂) at 4-position, methoxy (-OCH₃) at 3-position.
  • Properties: Amino groups enable conjugation reactions. Offered in bulk quantities for research and production .

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Substituents (Position) Molecular Weight (g/mol) Key Properties Applications
This compound Acetyl (4), Methyl (3) ~194 (est.) High reactivity for derivatization Pharmaceutical intermediates
4-Methoxy-3-methylbenzoic acid Methoxy (4), Methyl (3) 166.17 TPSA 46.53 Ų, BBB permeable Drug synthesis
4-Bromo-3-methylbenzoic acid Bromo (4), Methyl (3) ~215.05 Electron-withdrawing, solid irritant Cross-coupling reactions
4-(Methylamino)-3-nitrobenzoic acid Methylamino (4), Nitro (3) ~210 (est.) Electrophilic nitro group Advanced drug intermediates
4-Methoxy-3-sulfamoylbenzoic acid Methoxy (4), Sulfamoyl (3) ~245 (est.) High TPSA, polar Antimicrobial research

Limitations and Knowledge Gaps

  • Direct data on this compound’s physicochemical properties (e.g., solubility, melting point) are absent in the evidence.

Biological Activity

4-Acetyl-3-methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of both an acetyl and a methyl group on the benzene ring, which may influence its reactivity and interactions in biological systems. Research has indicated various pharmacological properties including antimicrobial, antioxidant, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O3. The structure features an acetyl group at the para position and a methyl group at the meta position relative to the carboxylic acid group. This unique arrangement contributes to its distinct biological activities.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through several assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound can effectively neutralize free radicals, suggesting a potential role in preventing oxidative stress-related diseases.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. For example, it has shown inhibitory effects on neurolysin and angiotensin-converting enzyme (ACE), which are relevant in the context of hypertension and neurodegenerative diseases. Such inhibition could lead to therapeutic applications in managing these conditions.

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted by Elixir International Journal evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The results highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antioxidant Activity Assessment
    A detailed examination published in a pharmaceutical journal reported the antioxidant activity of this compound using both in vitro assays and cellular models. The compound demonstrated a dose-dependent increase in antioxidant activity, supporting its potential as a protective agent against oxidative damage .
  • Enzyme Inhibition Research
    In silico studies have suggested that this compound acts as a competitive inhibitor for ACE. This finding was corroborated by subsequent in vitro experiments that confirmed its ability to reduce ACE activity significantly .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The acetyl group may facilitate acylation reactions with enzymes, altering their activity.
  • Membrane Interaction : The methyl group enhances hydrophobicity, potentially allowing better interaction with lipid membranes.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityEnzyme Inhibition
This compoundHighModerateYes
4-Acetylbenzoic acidModerateLowNo
3-Methylbenzoic acidLowModerateNo

Q & A

Q. What are the optimized synthetic routes for 4-acetyl-3-methylbenzoic acid, and how can reaction conditions influence yield?

  • Methodological Answer : A two-step Friedel-Crafts acylation followed by selective oxidation is commonly employed. First, toluene derivatives are acetylated using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. The methyl group is introduced via alkylation using methyl iodide. Oxidation of intermediates with KMnO₄ or CrO₃ under acidic conditions yields the benzoic acid derivative. Reaction temperature (50–80°C) and stoichiometric ratios (e.g., 1:1.2 for acylating agents) critically affect purity and yield . Monitor intermediates via TLC (silica gel, hexane/ethyl acetate) to optimize step efficiency.

Q. How can researchers purify this compound to ≥98% purity for biological assays?

  • Methodological Answer : Recrystallization from ethanol/water (3:1 v/v) at 4°C effectively removes polar byproducts. For trace impurities, column chromatography (silica gel, gradient elution with dichloromethane/methanol 95:5 to 90:10) is recommended. Validate purity via HPLC (C18 column, 0.1% H₃PO₄ in acetonitrile/water 60:40, UV detection at 254 nm) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm acetyl (δ ~2.6 ppm, singlet) and methyl (δ ~2.3 ppm) groups. Carboxylic protons appear as broad peaks at δ ~12–13 ppm in DMSO-d₆ .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for acetyl and carboxylic acid groups) .
  • HRMS : Validate molecular ion [M+H]⁺ (calculated for C₁₀H₁₀O₃: 178.0630) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution. The acetyl group’s electron-withdrawing effect directs electrophilic attacks to the meta position, while the methyl group sterically hinders ortho substitution. Solvent effects (e.g., DMSO vs. toluene) are simulated using the Polarizable Continuum Model (PCM) to predict reaction pathways .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate using single-crystal X-ray diffraction (SCXRD) and solid-state NMR. For example, discrepancies in hydrogen bonding (observed in SCXRD but not in solution NMR) may arise from solvent interactions. Employ Hirshfeld surface analysis to quantify intermolecular interactions and correlate with FT-Raman data .

Q. How can enzymatic routes improve the sustainability of synthesizing this compound?

  • Methodological Answer : Lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) in ionic liquids avoids harsh acids. Optimize enzyme loading (5–10% w/w) and solvent polarity (log P > 2) to enhance enantioselectivity. Compare green metrics (E-factor, atom economy) with traditional methods .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : The carboxylic acid group chelates metal nodes (e.g., Zn²⁺, Cu²⁺) to form 2D/3D networks. Characterize MOFs via PXRD and BET surface area analysis. Adjust acetyl/methyl ratios to modulate pore size (e.g., from 5 Å to 15 Å) for gas adsorption studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.